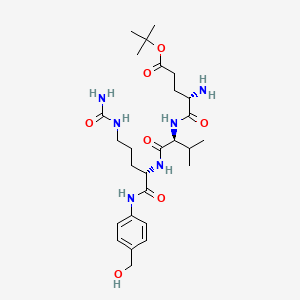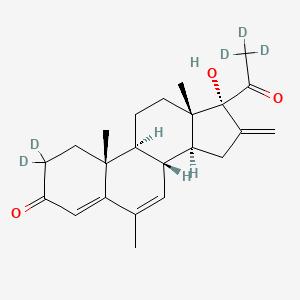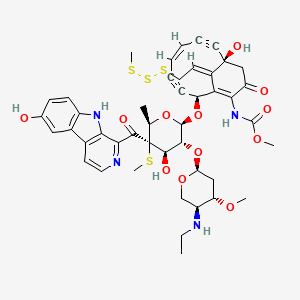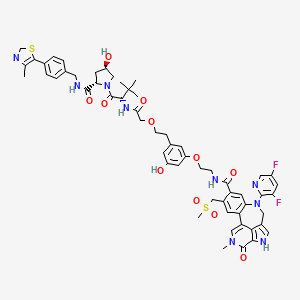
Glu(OtBu)-Val-Cit-PAB-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glu(OtBu)-Val-Cit-PAB-OH is a synthetic peptide compound that is often used in the field of drug delivery and targeted therapy. This compound is composed of several amino acids and functional groups, including glutamic acid (Glu), valine (Val), citrulline (Cit), and para-aminobenzoic acid (PAB). The tert-butyl ester (OtBu) group is used to protect the carboxyl group of glutamic acid during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glu(OtBu)-Val-Cit-PAB-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of the first amino acid, Glu(OtBu), to the resin.
Deprotection and coupling: The protecting group (Fmoc) is removed from the amino acid, and the next amino acid (Val) is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Cit and PAB).
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the protecting groups are removed using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
Glu(OtBu)-Val-Cit-PAB-OH can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: The functional groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond in Glu(OtBu) would yield glutamic acid and tert-butanol.
科学研究应用
Glu(OtBu)-Val-Cit-PAB-OH has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: The compound is used as a linker in antibody-drug conjugates (ADCs) to deliver cytotoxic drugs to cancer cells.
Targeted Therapy: It is employed in targeted therapy to improve the specificity and efficacy of treatments.
Bioconjugation: The compound is used in bioconjugation techniques to attach therapeutic agents to targeting molecules.
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
作用机制
The mechanism of action of Glu(OtBu)-Val-Cit-PAB-OH involves its role as a linker in drug delivery systems. The compound facilitates the attachment of therapeutic agents to targeting molecules, such as antibodies. Upon reaching the target site, the linker is cleaved, releasing the active drug. The molecular targets and pathways involved depend on the specific therapeutic agent and targeting molecule used.
相似化合物的比较
Similar Compounds
Glu(OtBu)-Val-Cit-PAB-NH2: Similar structure but with an amide group instead of a hydroxyl group.
Glu(OtBu)-Val-Cit-PAB-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.
Glu(OtBu)-Val-Cit-PAB-OEt: Similar structure but with an ethoxy group instead of a hydroxyl group.
Uniqueness
Glu(OtBu)-Val-Cit-PAB-OH is unique due to its specific combination of amino acids and functional groups, which provide optimal properties for use as a linker in drug delivery systems. Its ability to be cleaved under specific conditions makes it particularly useful in targeted therapy applications.
属性
分子式 |
C27H44N6O7 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C27H44N6O7/c1-16(2)22(33-23(36)19(28)12-13-21(35)40-27(3,4)5)25(38)32-20(7-6-14-30-26(29)39)24(37)31-18-10-8-17(15-34)9-11-18/h8-11,16,19-20,22,34H,6-7,12-15,28H2,1-5H3,(H,31,37)(H,32,38)(H,33,36)(H3,29,30,39)/t19-,20-,22-/m0/s1 |
InChI 键 |
HPZRSLCEFXXOIR-ONTIZHBOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)












![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
